![molecular formula C23H28N2O2 B5630225 4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)
4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine
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Overview
Description
Morpholine derivatives, including compounds with a core structure of "4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine," are of significant interest in chemical research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. These compounds are synthesized through various chemical reactions, employing different strategies to introduce functional groups that define their chemical and physical properties.
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step chemical processes, including condensation reactions, chlorination, and nucleophilic substitution. For example, a study describes the synthesis of a morpholine derivative through a rapid and green synthetic method, starting from commercially available precursors and achieving a total yield of 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry of the molecule, and the conformational preferences, which are crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure of a morpholine derivative reveals the spatial arrangement of its substituents and the chair conformation of the morpholine ring (Wu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,3-diphenylpiperidin-1-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(25-14-16-27-17-15-25)18-24-13-7-12-23(19-24,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGWHWMATCAKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Diphenylpiperidin-1-yl)acetyl]morpholine |
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